molecular formula C17H17FN2O B5881647 1-(3-fluorobenzoyl)-4-phenylpiperazine

1-(3-fluorobenzoyl)-4-phenylpiperazine

Cat. No. B5881647
M. Wt: 284.33 g/mol
InChI Key: FXMQPLUWOQPTIE-UHFFFAOYSA-N
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Description

1-(3-fluorobenzoyl)-4-phenylpiperazine, also known as 3-F-4-PP, is a chemical compound that has been widely studied for its potential use in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-4-phenylpiperazine involves its interaction with various neurotransmitter systems in the brain. It has been found to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It also exhibits antagonism at the dopamine D2 receptor, which is involved in the reward system and addiction. Additionally, it inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-4-phenylpiperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase levels of the neurotransmitters serotonin and norepinephrine in the brain, leading to improved mood and decreased anxiety. It also decreases levels of dopamine, which may contribute to its potential use in the treatment of addiction. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-fluorobenzoyl)-4-phenylpiperazine in lab experiments is its well-characterized pharmacological profile. It has been extensively studied and its mechanism of action is well-understood, making it a reliable tool for investigating various neurotransmitter systems in the brain. Additionally, it has been found to be relatively safe and well-tolerated in animal studies.
One limitation of using 1-(3-fluorobenzoyl)-4-phenylpiperazine in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer to animals or to use in certain experimental setups. Additionally, its effects may be dependent on various factors such as dose, route of administration, and animal species, which may complicate interpretation of results.

Future Directions

There are several future directions for research on 1-(3-fluorobenzoyl)-4-phenylpiperazine. One area of interest is its potential use in the treatment of depression and anxiety. It has been found to exhibit antidepressant and anxiolytic effects in animal models, and further research is needed to determine its efficacy in humans.
Another area of interest is its potential use in the treatment of addiction. It has been found to decrease levels of dopamine, which may contribute to its potential use in the treatment of drug addiction. Additionally, it has been found to decrease alcohol consumption in animal models, suggesting a potential use in the treatment of alcoholism.
Finally, further research is needed to determine the full extent of its pharmacological profile and potential therapeutic applications. This may involve investigating its effects on other neurotransmitter systems, as well as its potential use in the treatment of other diseases such as inflammation and oxidative stress.
Conclusion:
1-(3-fluorobenzoyl)-4-phenylpiperazine is a promising compound for scientific research due to its well-characterized pharmacological profile and potential therapeutic applications. Its mechanism of action involves interaction with various neurotransmitter systems in the brain, leading to improved mood, decreased anxiety, and potential use in the treatment of addiction. While there are limitations to its use in lab experiments, further research is needed to fully understand its pharmacological profile and potential therapeutic applications.

Synthesis Methods

The synthesis method of 1-(3-fluorobenzoyl)-4-phenylpiperazine involves the reaction of 3-fluorobenzoyl chloride and 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chlorine atom by the piperazine nitrogen, resulting in the formation of 1-(3-fluorobenzoyl)-4-phenylpiperazine. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

1-(3-fluorobenzoyl)-4-phenylpiperazine has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of pharmacological activities, including serotonin receptor agonism, dopamine receptor antagonism, and inhibition of the reuptake of serotonin and norepinephrine. These properties make it a promising candidate for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction.

properties

IUPAC Name

(3-fluorophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c18-15-6-4-5-14(13-15)17(21)20-11-9-19(10-12-20)16-7-2-1-3-8-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMQPLUWOQPTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(4-phenylpiperazin-1-yl)methanone

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